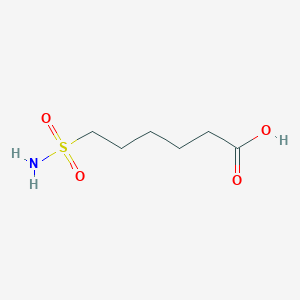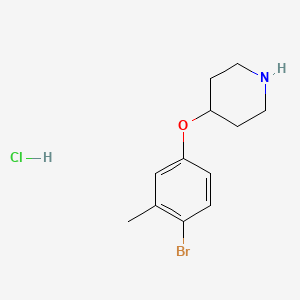
6-Sulfamoylhexanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Sulfamoylhexanoic acid involves various chemical reactions. For instance, it has been used in the general synthetic approach for Gramicidin S and its analogues .Molecular Structure Analysis
The molecular formula of this compound is C6H13NO4S . Its molecular weight is 195.24 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and diverse. For instance, it has been used in the synthesis of Gramicidin S and its analogues .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 195.24 g/mol . It has a melting point of 102-104°C .Applications De Recherche Scientifique
Environmental Degradation and Treatment Technologies
Research has demonstrated the effectiveness of electrochemical degradation in treating poly- and perfluoroalkyl substances (PFASs) in industrial wastewater, highlighting the potential for innovative technologies to manage emissions of persistent pollutants like 6-Sulfamoylhexanoic acid and its derivatives. The study conducted by Gómez-Ruiz et al. (2017) on the electrochemical treatment of PFASs emphasized the need for advanced treatment methods to address the environmental persistence of such compounds Gómez-Ruiz et al., 2017.
Bioaccumulation and Environmental Impact
The fate and transformation of fluorotelomer sulfonic acid in plants, as investigated by Zhao et al. (2019), provide insights into the bioaccumulation and biotransformation pathways of PFASs, including this compound derivatives. This study revealed the higher bioaccumulative ability of these compounds in plant roots and their potential environmental impacts Zhao et al., 2019.
Health Risks and Exposure Assessment
Investigations into the exposure and health risks associated with perfluoroalkyl substances, such as those conducted by Jensen et al. (2015), offer a framework for understanding the potential health implications of compounds similar to this compound. This study highlighted the association between PFAS exposure and adverse health outcomes, underscoring the importance of monitoring and mitigating exposure to such chemicals Jensen et al., 2015.
Novel Fluorinated Alternatives and Environmental Safety
The review by Wang et al. (2019) on sources, distribution, and health risks of novel fluorinated alternatives sheds light on the environmental and health concerns associated with PFASs and their alternatives. This research underscores the need for further toxicological studies to evaluate the safety of these compounds, potentially including this compound derivatives Wang et al., 2019.
Safety and Hazards
6-Sulfamoylhexanoic acid is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
Sulfonated compounds, like 6-sulfamoylhexanoic acid, are known to interact with various proteins and receptors in the body due to their polar nature
Mode of Action
Sulfonated compounds are known to interact with their targets through hydrogen bonding and electrostatic interactions The sulfonamide group in this compound may form hydrogen bonds with its targets, leading to changes in the target’s function
Biochemical Pathways
Sulfonated compounds are known to be involved in various biochemical processes, including protein synthesis and metabolism
Pharmacokinetics
Sulfonated compounds are generally well-absorbed and widely distributed in the body due to their polar nature
Result of Action
Sulfonated compounds are known to have various biological effects, including anti-inflammatory, antibacterial, and antiviral activities
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds For example, the solubility and stability of this compound can be affected by the pH of the environment
Propriétés
IUPAC Name |
6-sulfamoylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c7-12(10,11)5-3-1-2-4-6(8)9/h1-5H2,(H,8,9)(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKZKCIYKKBCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874007-76-8 | |
| Record name | 6-sulfamoylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1441145.png)
![4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441150.png)
![2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441152.png)
![3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride](/img/structure/B1441155.png)

![4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441157.png)

![4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441160.png)
![3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441161.png)


![2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441164.png)
